2-(N-(3,5-Dimethylphenyl)methylsulfonamido)aceticacid
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Overview
Description
2-(N-(3,5-Dimethylphenyl)methylsulfonamido)acetic acid is an organic compound with the molecular formula C11H15NO4S and a molecular weight of 257.31 g/mol . This compound is part of the sulfamides category and is used primarily in research settings . It is characterized by the presence of a sulfonamide group attached to an acetic acid moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: Reaction of 3,5-dimethylphenylamine with sulfonyl chloride in the presence of a base.
Step 2: Introduction of the acetic acid group through a nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for 2-(N-(3,5-Dimethylphenyl)methylsulfonamido)acetic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(N-(3,5-Dimethylphenyl)methylsulfonamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted acetic acid derivatives.
Scientific Research Applications
2-(N-(3,5-Dimethylphenyl)methylsulfonamido)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(N-(3,5-Dimethylphenyl)methylsulfonamido)acetic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the acetic acid moiety can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethylphenyl)acetic acid: Similar structure but lacks the sulfonamide group.
N-(3,5-Dimethylphenyl)sulfonamide: Contains the sulfonamide group but lacks the acetic acid moiety.
Uniqueness
2-(N-(3,5-Dimethylphenyl)methylsulfonamido)acetic acid is unique due to the presence of both the sulfonamide and acetic acid groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar counterparts.
Properties
Molecular Formula |
C11H14NO4S- |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
1-[[carboxymethyl(sulfinato)amino]methyl]-3,5-dimethylbenzene |
InChI |
InChI=1S/C11H15NO4S/c1-8-3-9(2)5-10(4-8)6-12(17(15)16)7-11(13)14/h3-5H,6-7H2,1-2H3,(H,13,14)(H,15,16)/p-1 |
InChI Key |
WQJDBCHSDPWBDI-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC(=C1)CN(CC(=O)O)S(=O)[O-])C |
Origin of Product |
United States |
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